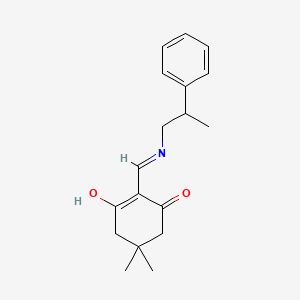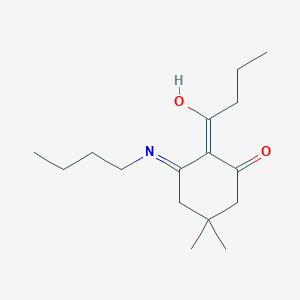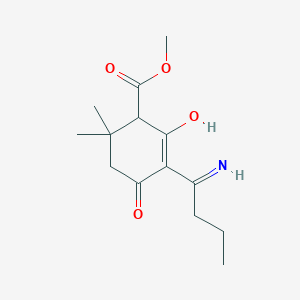
3-Hydroxy-5,5-dimethyl-2-(2-phenylpropyliminomethyl)cyclohex-2-en-1-one
Overview
Description
3-Hydroxy-5,5-dimethyl-2-(2-phenylpropyliminomethyl)cyclohex-2-en-1-one is an organic compound with a complex structure that includes a cyclohexene ring, a hydroxyl group, and an iminomethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-5,5-dimethyl-2-(2-phenylpropyliminomethyl)cyclohex-2-en-1-one typically involves the condensation of aromatic aldehydes with 1,3-cyclohexanediones. Various catalysts can be used to facilitate this reaction, including:
4 Å Molecular Sieves: These are used as a catalyst to achieve high yields under mild reaction conditions.
Montmorillonite KSF: This catalyst is used in a green protocol involving microwave irradiation in water, resulting in excellent yields.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-5,5-dimethyl-2-(2-phenylpropyliminomethyl)cyclohex-2-en-1-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The iminomethyl group can be reduced to form amines.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Including metal nanoparticles and solid supports like silica or montmorillonite.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones, while reduction can yield amines.
Scientific Research Applications
3-Hydroxy-5,5-dimethyl-2-(2-phenylpropyliminomethyl)cyclohex-2-en-1-one has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of various heterocyclic compounds.
Biology: Exhibits biological activities such as antioxidant and antibacterial properties.
Medicine: Potential therapeutic applications due to its biological activities.
Industry: Used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 3-Hydroxy-5,5-dimethyl-2-(2-phenylpropyliminomethyl)cyclohex-2-en-1-one involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways: It can influence oxidative stress pathways, exhibiting antioxidant properties.
Comparison with Similar Compounds
Similar Compounds
2,2′-(Arylmethylene)bis(3-hydroxy-5,5-dimethylcyclohex-2-en-1-one): Similar structure but different substituents.
3-Amino-5,5-dimethyl-2-cyclohexen-1-one: Contains an amino group instead of an iminomethyl group.
Uniqueness
3-Hydroxy-5,5-dimethyl-2-(2-phenylpropyliminomethyl)cyclohex-2-en-1-one is unique due to its specific iminomethyl group, which imparts distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
3-hydroxy-5,5-dimethyl-2-(2-phenylpropyliminomethyl)cyclohex-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO2/c1-13(14-7-5-4-6-8-14)11-19-12-15-16(20)9-18(2,3)10-17(15)21/h4-8,12-13,20H,9-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDNNNGQXDGGNPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN=CC1=C(CC(CC1=O)(C)C)O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![methyl 5-{[(4-methoxyphenyl)amino]methylene}-2,2-dimethyl-4,6-dioxocyclohexanecarboxylate](/img/structure/B3719781.png)
![methyl 5-{[(2-hydroxyphenyl)amino]methylene}-2,2-dimethyl-4,6-dioxocyclohexanecarboxylate](/img/structure/B3719784.png)




![3-[(2-Hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)methylideneamino]azepan-2-one](/img/structure/B3719828.png)

![9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-sulfanylidene-1,7-dihydropurin-6-one](/img/structure/B3719853.png)
![2-{[2-(3-METHOXYPHENOXY)ETHYL]SULFANYL}-1,4-DIHYDROQUINAZOLIN-4-ONE](/img/structure/B3719857.png)
![5,5-dimethyl-2-(1-{[2-(1-piperazinyl)ethyl]amino}propylidene)-1,3-cyclohexanedione](/img/structure/B3719865.png)
![2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide](/img/structure/B3719868.png)
